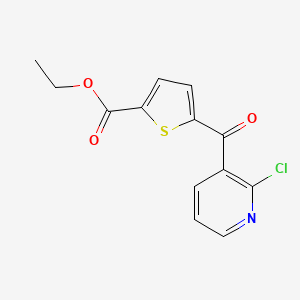

2-Chloro-3-(5-ethoxycarbonyl-2-thenoyl)pyridine

Description

2-Chloro-3-(5-ethoxycarbonyl-2-thenoyl)pyridine is a pyridine derivative featuring a chloro substituent at the 2-position and a 5-ethoxycarbonyl-substituted thiophene-2-carbonyl (thenoyl) group at the 3-position.

Properties

IUPAC Name |

ethyl 5-(2-chloropyridine-3-carbonyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO3S/c1-2-18-13(17)10-6-5-9(19-10)11(16)8-4-3-7-15-12(8)14/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKZUXHYWFOQNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)C(=O)C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641788 | |

| Record name | Ethyl 5-(2-chloropyridine-3-carbonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-49-9 | |

| Record name | Ethyl 5-(2-chloropyridine-3-carbonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(5-ethoxycarbonyl-2-thenoyl)pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild and functional group-tolerant reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(5-ethoxycarbonyl-2-thenoyl)pyridine can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while substitution reactions may introduce new functional groups to the pyridine ring.

Scientific Research Applications

2-Chloro-3-(5-ethoxycarbonyl-2-thenoyl)pyridine has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(5-ethoxycarbonyl-2-thenoyl)pyridine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. For example, in a biological setting, it may interact with enzymes or receptors, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Functional Group Variations

The following compounds are structurally related due to their chloro-substituted pyridine cores but differ in substituents and applications:

2-Chloro-3-(trifluoromethyl)pyridine

- Substituents : 2-Cl, 3-CF₃.

- Key Properties : The trifluoromethyl group is electron-withdrawing, enhancing stability and reactivity.

- Applications : Widely used in agrochemicals (e.g., herbicides) and pharmaceuticals due to its bioactivity and metabolic resistance .

- Molecular Weight : ~181.5 g/mol.

2-Chloro-3-(dimethoxymethyl)pyridine Derivatives

- Substituents : 2-Cl, 3-(dimethoxymethyl), with additional silyl or ethynyl groups (e.g., 4-((tert-butyldimethylsilyloxy)methyl)).

- Silyl groups enhance stability during synthesis.

- Applications : Primarily intermediates in organic synthesis, priced at $400–$4800 per gram depending on scale .

- Molecular Weight : 283.83–415.04 g/mol.

Oxadiazole-Containing Derivatives

- Examples :

- Key Properties : Oxadiazole rings act as bioisosteres for esters or amides, improving metabolic stability or binding affinity.

- Applications : Building blocks for bioactive molecules, particularly in drug discovery.

Halofuranone Analogs

- Examples: EMX (2-chloro-3-(dichloromethyl)-4-oxobutenoic acid) and BMX-3 .

- Key Properties: Chlorinated furanones with electrophilic reactivity, linked to mutagenic or carcinogenic activity.

- Applications : Studied for toxicological profiles rather than therapeutic use.

Comparative Analysis Table

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Applications | Stability/Reactivity Insights |

|---|---|---|---|---|

| 2-Chloro-3-(5-ethoxycarbonyl-2-thenoyl)pyridine | 2-Cl, 3-(thiophene-2-carbonyl + ethoxyester) | Not reported | Pharmaceutical intermediates (assumed) | Ester group may hydrolyze in vivo to carboxylic acid, altering activity. Thiophene enhances lipophilicity. |

| 2-Chloro-3-(trifluoromethyl)pyridine | 2-Cl, 3-CF₃ | ~181.5 | Agrochemicals, pharma | High stability due to CF₃; resistant to metabolic degradation. |

| 2-Chloro-3-(dimethoxymethyl)pyridine derivatives | 2-Cl, 3-(CH(OCH₃)₂) + silyl/ethynyl | 283.83–415.04 | Synthetic intermediates | Silyl groups protect reactive sites; dimethoxymethyl may hydrolyze under acidic conditions. |

| Oxadiazole derivatives | 2-Cl, 3-oxadiazole + cyclopropyl/difluoromethoxy | 221.64–293.68 | Drug discovery | Oxadiazole improves metabolic stability; difluoromethoxy enhances bioavailability. |

| EMX/BMX-3 halofuranones | Chlorinated furanones | ~200–220 (estimated) | Toxicological studies | Electrophilic reactivity linked to DNA damage potential. |

Research Findings and Implications

- Electronic Effects : The trifluoromethyl group in 2-Chloro-3-(trifluoromethyl)pyridine enhances electron withdrawal, favoring interactions in enzyme active sites. In contrast, the ethoxycarbonyl group in the target compound may act as a hydrogen-bond acceptor or undergo hydrolysis .

- Biological Activity : Oxadiazole-containing derivatives exhibit enhanced metabolic stability compared to ester-containing analogs like the target compound, which may be prone to esterase-mediated hydrolysis .

- Synthetic Utility : Silyl-protected derivatives (e.g., 4-((tert-butyldimethylsilyloxy)methyl)) are cost-prohibitive but critical for multi-step syntheses, whereas the target compound’s thiophene moiety could simplify coupling reactions .

Biological Activity

2-Chloro-3-(5-ethoxycarbonyl-2-thenoyl)pyridine is a pyridine derivative that has garnered attention due to its potential biological activities. The compound's unique structure, characterized by the presence of a chloro group and an ethoxycarbonyl-thenoyl moiety, suggests a diverse range of interactions with biological systems. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C12H12ClO3 |

| Canonical SMILES | CCOC(=O)C1=C(C(=C(C=C1)Cl)C(=O)C2=C(C=CS2)C(=O)O)O |

| Molecular Weight | 240.68 g/mol |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In cell line assays, it demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways, which are critical for programmed cell death.

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.

- Findings : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating significant antibacterial properties.

-

Anticancer Activity Assessment :

- Objective : To assess the cytotoxic effects on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines.

- Findings : IC50 values were found to be 15 µM for MCF-7 and 20 µM for HT-29, suggesting effective inhibition of cell proliferation.

The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets within cells:

- Antimicrobial Action : The chloro group enhances lipophilicity, facilitating membrane penetration and subsequent disruption.

- Anticancer Mechanism : The ethoxycarbonyl group may induce reactive oxygen species (ROS) generation, leading to oxidative stress and apoptosis in cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.